

Application Notes and Protocols for Noribogaine in Alcohol Self-Administration Studies

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Compound of Interest

Compound Name: Noribogaine hydrochloride

Cat. No.: B1362567

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These application notes provide a comprehensive overview and detailed protocols for the use of noribogaine in preclinical alcohol self-administration studies. Noribogaine, the primary active metabolite of ibogaine, has shown promise in reducing alcohol consumption in rodent models. [1][2][3] Its mechanism of action is linked to the upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the Ventral Tegmental Area (VTA) of the brain. [1][2][3]

Data Presentation

Quantitative Effects of Intra-VTA Noribogaine on Alcohol Self-Administration in Rats

The following table summarizes the significant and long-lasting effects of a single intra-VTA infusion of noribogaine on operant self-administration of 20% ethanol in rats. The data is adapted from Carnicella et al., 2010. [1]

Treatment Group	Parameter	3 hours Post-Infusion	24 hours Post-Infusion	48 hours Post-Infusion	72 hours Post-Infusion
Vehicle	Ethanol Deliveries (mean \pm SEM)	25 \pm 3	24 \pm 4	26 \pm 3	27 \pm 4
Ethanol Intake (g/kg; mean \pm SEM)	0.8 \pm 0.1	0.7 \pm 0.1	0.8 \pm 0.1	0.8 \pm 0.1	
Noribogaine (10 μ M)	Ethanol Deliveries (mean \pm SEM)	12 \pm 2	15 \pm 3	18 \pm 4	23 \pm 5
Ethanol Intake (g/kg; mean \pm SEM)	0.4 \pm 0.1	0.5 \pm 0.1	0.6 \pm 0.1	0.7 \pm 0.1	

*p < 0.05 compared to vehicle group. A 100 μ M concentration of noribogaine produced similar results.[\[1\]](#)

Systemic Administration of Ibogaine and its Analogs on Alcohol Intake

While a detailed dose-response for systemic noribogaine in alcohol self-administration is not readily available, studies with its parent compound, ibogaine, provide valuable insights. A single intraperitoneal (i.p.) injection of ibogaine has been shown to significantly reduce alcohol intake in alcohol-preferring rats in a dose-dependent manner.[\[4\]](#)

Compound	Dose (i.p.)	Animal Model	Effect on Alcohol Intake
Ibogaine	10 mg/kg	Alcohol-preferring rats	Significant reduction
30 mg/kg	Alcohol-preferring rats	Significant, dose-dependent reduction	
40 mg/kg	Long-Evans rats	Significant reduction in two-bottle choice and operant self-administration	
60 mg/kg	Alcohol-preferring rats	Significant, dose-dependent reduction	
18-Methoxycoronaridine (18-MC)	5 mg/kg	Alcohol-preferring rats	Significant reduction
20 mg/kg	Alcohol-preferring rats	Significant, dose-dependent reduction	
40 mg/kg	Alcohol-preferring rats	Significant, dose-dependent reduction	

Experimental Protocols

Protocol 1: Operant Alcohol Self-Administration in Rats

This protocol describes the training of rats to self-administer alcohol in operant conditioning chambers, a standard model for studying the reinforcing effects of alcohol and the efficacy of potential therapeutic agents.

Materials:

- Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
- Ethanol (20% w/v solution)

- Water
- Male Long-Evans rats (or other appropriate strain)

Procedure:

- Habituation and Training:
 - Rats are first trained to press a lever for a reward. To overcome the innate aversion to the taste of ethanol, a sucrose-fading procedure is often employed where rats initially respond for a palatable sucrose solution, and then ethanol is gradually introduced into the solution while the sucrose concentration is decreased.
 - Alternatively, rats can be trained directly with an ethanol solution. Training sessions are typically 30-60 minutes daily.
- Acquisition of Stable Responding:
 - Rats are trained on a fixed-ratio (FR) schedule of reinforcement, commonly FR1 (one lever press results in one reward delivery) or FR3/FR4.
 - A stable baseline of responding is established when the number of rewards earned does not vary by more than 15-20% over several consecutive days.
- Drug Administration:
 - Once a stable baseline is achieved, noribogaine or vehicle can be administered prior to the self-administration session. The route of administration (e.g., intra-VTA, intraperitoneal, oral) will determine the timing of administration relative to the behavioral session.

Protocol 2: Intra-VTA Cannulation and Microinjection of Noribogaine

This protocol details the surgical procedure for implanting cannulae into the VTA and the subsequent microinjection of noribogaine.

Materials:

- Stereotaxic apparatus
- Anesthetic (e.g., isoflurane)
- Guide cannulae and dummy cannulae
- Injection pump and syringes
- **Noribogaine hydrochloride**
- Artificial cerebrospinal fluid (aCSF) as a vehicle
- Surgical tools

Procedure:

- Stereotaxic Surgery:
 - Anesthetize the rat and place it in the stereotaxic apparatus.
 - Implant bilateral guide cannulae aimed at the VTA. Coordinates for the VTA may vary slightly depending on the rat strain and age but are typically around -5.2 mm posterior to bregma, ± 0.6 mm lateral to the midline, and -7.5 mm ventral to the skull surface.
 - Secure the cannulae with dental cement and place dummy cannulae to maintain patency.
 - Allow the animals to recover for at least one week post-surgery.
- Noribogaine Preparation:
 - Dissolve **noribogaine hydrochloride** in aCSF to the desired concentrations (e.g., 10 μ M and 100 μ M).
- Microinjection:
 - Gently restrain the rat and remove the dummy cannulae.
 - Insert the injection cannulae, which should extend slightly beyond the tip of the guide cannulae.

- Infuse a small volume (e.g., 0.5 μ L per side) of the noribogaine solution or vehicle over a period of time (e.g., 1-2 minutes).
- Leave the injection cannulae in place for an additional minute to allow for diffusion.
- Replace the dummy cannulae.
- Conduct the alcohol self-administration session at a predetermined time after the infusion (e.g., 3 hours).^[1]

Protocol 3: Systemic (Intraperitoneal) Administration of Noribogaine

This protocol describes the systemic administration of noribogaine via intraperitoneal injection.

Materials:

- **Noribogaine hydrochloride**
- Sterile saline (0.9% NaCl) as a vehicle
- Syringes and needles

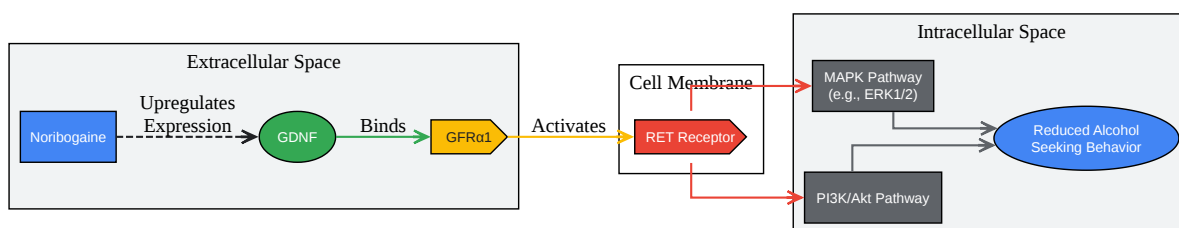
Procedure:

- Noribogaine Preparation:
 - Dissolve **noribogaine hydrochloride** in sterile saline to the desired concentration. Based on studies with the parent compound ibogaine, a dose range of 10-40 mg/kg is a reasonable starting point for investigation.^[4]
- Injection:
 - Weigh the rat to determine the correct injection volume.
 - Administer the noribogaine solution or vehicle via intraperitoneal injection.

- The timing of the injection relative to the behavioral testing should be determined based on the pharmacokinetic profile of noribogaine. Given its longer half-life compared to ibogaine, effects can be long-lasting.[1]

Visualizations

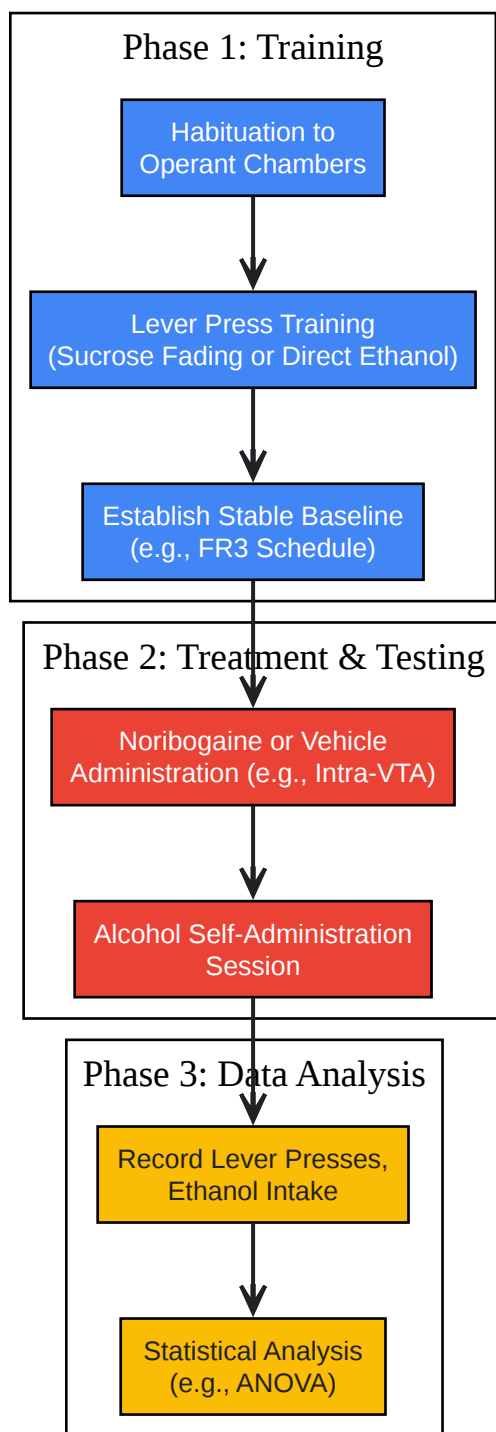
Signaling Pathway of Noribogaine in the VTA



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Caption: Noribogaine upregulates GDNF, initiating a signaling cascade that reduces alcohol seeking.

Experimental Workflow for Noribogaine in Alcohol Self-Administration



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Caption: Workflow for testing noribogaine's effect on alcohol self-administration in rodents.

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References

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